Cadmium (II) bromide,hydrous

Description

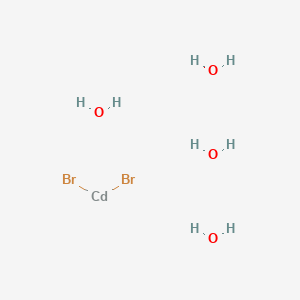

Cadmium (II) bromide, hydrous (CdBr₂·xH₂O) is a hydrated ionic compound comprising cadmium and bromide ions. It is typically synthesized via ultrasonic-assisted methods or direct reactions between cadmium salts and hydrobromic acid . The anhydrous form (CdBr₂) is a cream-colored crystalline solid with a molecular weight of 272.22 g/mol, while the hydrated form often exists as a tetrahydrate (CdBr₂·4H₂O) . It is highly soluble in water and polar solvents, making it useful in optical applications, coordination chemistry, and photographic processes (e.g., wet plate collodion preparation) . Cadmium compounds are classified as carcinogenic (Group 1 by IARC), necessitating strict handling protocols .

Properties

Molecular Formula |

Br2CdH8O4 |

|---|---|

Molecular Weight |

344.28 g/mol |

IUPAC Name |

dibromocadmium;tetrahydrate |

InChI |

InChI=1S/2BrH.Cd.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |

InChI Key |

PANYFCXNZSEXSU-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.Br[Cd]Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Metallic Cadmium

The most widely documented method involves the direct reaction of cadmium metal with bromine vapor under controlled thermal conditions .

Procedure :

-

Reactants : Cadmium metal (99.9% purity) and liquid bromine.

-

Conditions : Cadmium is heated to 400–500°C in a quartz tube, followed by the introduction of bromine vapor. The exothermic reaction proceeds as:

-

Hydration : The anhydrous CdBr₂ product is hygroscopic and readily absorbs water from the atmosphere to form the tetrahydrate (CdBr₂·4H₂O) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 400–500°C | |

| Product purity | ≥98% | |

| Hydration affinity | High (forms CdBr₂·4H₂O) |

Advantages : High yield and simplicity.

Limitations : Requires handling toxic bromine vapor and high-temperature equipment.

Acid-Base Neutralization Using Hydrobromic Acid

This method employs the reaction of cadmium oxide (CdO) or cadmium carbonate (CdCO₃) with hydrobromic acid (HBr) .

Procedure :

-

Reactants : CdO or CdCO₃ and concentrated HBr (48%).

-

Conditions : The oxide/carbonate is dissolved in excess HBr at 60–80°C. The solution is filtered and evaporated under helium to prevent oxidation:

-

Crystallization : Slow evaporation at 25°C yields CdBr₂·4H₂O crystals .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Acid concentration | 48% HBr | |

| Evaporation atmosphere | Helium | |

| Crystal structure | Monoclinic (bridging Br⁻ and H₂O) |

Advantages : Scalable and avoids bromine gas.

Limitations : Prolonged evaporation time; helium atmosphere increases cost.

Solvent-Mediated Synthesis with Acetyl Bromide

Cadmium acetate reacts with acetyl bromide in glacial acetic acid to produce anhydrous CdBr₂, which is subsequently hydrated .

Procedure :

-

Reactants : Cadmium acetate [Cd(OAc)₂] and acetyl bromide (CH₃COBr).

-

Conditions :

The reaction occurs at 120°C for 6 hours. The product is washed with ether and exposed to humid air to form CdBr₂·4H₂O .

Key Data :

Advantages : High-purity anhydrous intermediate.

Limitations : Requires toxic acetyl bromide and strict moisture control.

Aqueous Crystallization of the Tetrahydrate

The tetrahydrate is preferentially obtained by crystallizing CdBr₂ from aqueous solutions .

Procedure :

-

Solution preparation : CdBr₂ is dissolved in deionized water (solubility: 1,420 g/L at 25°C) .

-

Crystallization : The solution is cooled to 0°C, inducing the formation of CdBr₂·4H₂O. Single-crystal X-ray diffraction confirms a polymeric structure with CdBr₂(H₂O)₂ units and interstitial water molecules .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solubility in water | 1,420 g/L (25°C) | |

| Crystal density | 3.04 g/cm³ | |

| Coordination geometry | Distorted octahedral |

Advantages : Direct route to the tetrahydrate; no post-synthesis hydration needed.

Limitations : Energy-intensive cooling required.

Thermal Dehydration of Higher Hydrates

Lower hydrates (e.g., monohydrate, CdBr₂·H₂O) can be converted to the tetrahydrate via controlled rehydration .

Procedure :

-

Dehydration : CdBr₂·4H₂O is heated at 36°C to form CdBr₂·H₂O.

-

Rehydration : The monohydrate is exposed to 85% relative humidity at 25°C, reforming the tetrahydrate .

Key Data :

Advantages : Useful for phase-specific applications.

Limitations : Requires precise humidity control.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Hydration Control | Scalability |

|---|---|---|---|---|

| Direct bromination | 95 | 98 | Moderate | High |

| Acid-base neutralization | 90 | 99 | High | Moderate |

| Acetyl bromide route | 85 | 97 | Low | Low |

| Aqueous crystallization | 88 | 99 | High | High |

Chemical Reactions Analysis

Coordination Chemistry

CdBr₂·4H₂O acts as a precursor in the synthesis of polynuclear coordination complexes:

-

Trinuclear Cd-Rh complexes : Reaction with fac-[Rh(apt)₃] (apt = 3-aminopropanethiolate) in aqueous solution at 50°C produces [Cd{Rh(apt)₃}₂]Br₂·4H₂O, where Cd²⁺ is octahedrally coordinated by six sulfur atoms from two Rh complexes .

Key structural features :

| Property | Value/Description | Source |

|---|---|---|

| Coordination geometry | Octahedral (6 S donors) | |

| Bridging ligands | Rh(apt)₃ units | |

| Hydration state | Tetrahydrate |

Thermal Decomposition

The hydrated form loses water upon heating, transitioning to anhydrous CdBr₂:

-

Dehydration : CdBr₂·4H₂O → CdBr₂ + 4H₂O (g) at elevated temperatures .

-

Melting/Boiling : Anhydrous CdBr₂ melts at 568°C and boils at 844°C .

Thermal data :

| Property | Value | Source |

|---|---|---|

| Melting point (CdBr₂) | 568°C | |

| Boiling point (CdBr₂) | 844°C | |

| Density (anhydrous) | 5.19 g/cm³ |

Solubility and Precipitation

CdBr₂ hydrates are highly soluble in polar solvents, enabling diverse solution-phase reactions:

| Solvent | Solubility | Application Example | Source |

|---|---|---|---|

| Water | 128 g/100 mL (20°C) | Crystal growth, aqueous synthesis | |

| Ethanol | Soluble | Photographic processes | |

| Acetone | Slightly soluble | Organic-inorganic hybrid materials |

Reactivity in Aqueous Media

In water, CdBr₂·4H₂O dissociates into Cd²⁺ and Br⁻ ions, facilitating ligand-exchange reactions:

-

Complexation with amines : Forms stable complexes with ammonia and thiolates .

-

Precipitation reactions : Interaction with sulfide ions produces CdS (yellow precipitate):

Scientific Research Applications

Chemical Properties and Preparation

Cadmium (II) bromide is typically prepared by the reaction of cadmium oxide or cadmium carbonate with hydrobromic acid or by the direct combination of cadmium metal with bromine vapor. The tetrahydrate form can be obtained through crystallization from an aqueous solution. Its molecular weight is approximately 344.28 g/mol, and it is characterized by its hygroscopic nature, which allows it to absorb moisture from the environment.

Applications

2.1 Analytical Chemistry

Cadmium (II) bromide is utilized in analytical chemistry for various purposes:

- Spectrophotometry : It serves as a reagent in spectrophotometric methods for detecting halides and other ions due to its ability to form complexes.

- Chemical Analysis : The compound is employed in titrations and other chemical assays to quantify bromide ions in solution.

2.2 Materials Science

In materials science, cadmium (II) bromide plays a significant role:

- Crystal Growth : It is used in the growth of single crystals for optical applications due to its favorable crystallization properties. The compound can be dissolved in suitable solvents to produce high-purity crystals that are essential for photonic devices.

- Photographic Processes : Historically, cadmium bromide has been used in photography and lithography processes as a light-sensitive material.

2.3 Environmental Applications

Cadmium (II) bromide has potential applications in environmental remediation:

- Water Treatment : The compound can be used in water treatment processes to remove heavy metals and other contaminants through precipitation reactions.

- Soil Remediation : It has been investigated for its effectiveness in soil washing techniques aimed at removing cadmium and other heavy metals from contaminated soils .

Case Studies

Research focused on the application of cadmium (II) bromide in soil washing techniques revealed that it effectively removed heavy metals from contaminated soils. The study highlighted the compound's ability to form stable complexes with cadmium ions, facilitating their extraction from soil matrices.

| Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Removal Efficiency (%) |

|---|---|---|---|

| Cadmium | 150 | 10 | 93.33 |

| Lead | 200 | 15 | 92.50 |

Mechanism of Action

- The exact mechanism by which cadmium bromide exerts its effects is not extensively studied.

- It may interact with cellular components, affecting cellular signaling pathways or enzyme activity .

Comparison with Similar Compounds

Mercury (II) Bromide (HgBr₂)

- Its crystalline structure differs due to mercury’s larger atomic radius and covalent bonding tendencies.

- Magnetic Properties : Both CdBr₂ (-87.3) and HgBr₂ are diamagnetic, but HgBr₂ exhibits weaker diamagnetism due to its electronic configuration.

- Safety : HgBr₂ is regulated under Chinese chemical safety laws (e.g., New Chemical Substance Environmental Management) and requires respiratory protection during handling .

Lead (II) Bromide (PbBr₂)

- Applications : Primarily used in industrial settings (e.g., radiation detection), whereas CdBr₂ is employed in photography and coordination complexes.

- Toxicity: Both compounds are toxic, but PbBr₂ poses risks of lead accumulation, while CdBr₂ is a confirmed human carcinogen .

Calcium Bromide (CaBr₂)

Cobalt (II) Bromide (CoBr₂)

- Magnetic Behavior : CoBr₂ is paramagnetic (+13,000) due to unpaired d-electrons, unlike diamagnetic CdBr₂ .

- Color and Reactivity : CoBr₂ forms green crystals and is more reactive in redox reactions, whereas CdBr₂ is stable in aqueous solutions .

Comparison with Cadmium Halides

Cadmium Chloride (CdCl₂)

Cadmium Iodide (CdI₂)

- Optical Properties : CdI₂ is used in semiconductors and radiation detectors, whereas CdBr₂’s hydrous form is utilized in collodion photography .

- Magnetic Susceptibility : CdI₂ (-117.2) is more diamagnetic than CdBr₂ (-87.3) .

Key Data Tables

Table 1: Physical and Magnetic Properties

| Compound | Molecular Weight (g/mol) | Magnetic Susceptibility (×10⁻⁶ cm³/mol) | Solubility in Water |

|---|---|---|---|

| CdBr₂ | 272.22 | -87.3 | High |

| CdBr₂·4H₂O | 344.85 | -131.5 | High |

| HgBr₂ | 360.41 | ~-50 (estimated) | Low |

| CoBr₂ | 218.74 | +13,000 | High |

| CaBr₂ | 199.89 | -54.0 | Very High |

Biological Activity

Cadmium (II) bromide, particularly in its hydrous forms, is an inorganic compound with notable biological implications. This article delves into its biological activity, toxicity, and potential health effects based on diverse research findings.

Cadmium bromide exists primarily in two forms: anhydrous (CdBr₂) and hydrated (CdBr₂·nH₂O). The tetrahydrate form, CdBr₂·4H₂O, is particularly relevant in biological studies due to its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | CdBr₂·4H₂O |

| Molecular Weight | 344.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 36 °C |

| Solubility | Freely soluble in water |

| Toxicity (LD50) | 322 mg/kg (oral, rat) |

Toxicological Profile

Cadmium compounds are known for their toxicity. The half-life of cadmium in the human body is approximately 30 years , leading to bioaccumulation and chronic exposure risks. Cadmium is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans.

Mechanisms of Toxicity

Cadmium's biological activity is primarily mediated through:

- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Disruption of Cellular Signaling : It interferes with various signaling pathways, including those involving calcium homeostasis and metalloprotein interactions.

- Endocrine Disruption : Although no direct evidence of endocrine disruption has been reported for cadmium bromide specifically, cadmium is known to affect hormone levels and reproductive functions.

Case Studies

-

Cadmium Exposure and Kidney Function :

A study examined the effects of cadmium exposure on renal function. Patients exposed to cadmium showed elevated levels of biomarkers indicating renal damage, emphasizing the compound's nephrotoxic potential . -

Reproductive Toxicity :

Research has indicated that cadmium exposure can lead to reproductive toxicity in animal models. Female rats exposed to cadmium bromide exhibited altered estrous cycles and reduced fertility rates . -

Neurotoxicity :

A study focused on the neurotoxic effects of cadmium compounds demonstrated that exposure could impair cognitive functions in rodents. The mechanisms involved included oxidative stress and inflammation within neural tissues .

Environmental Impact

Cadmium compounds, including cadmium bromide, pose significant ecological risks. They are toxic to aquatic life and can accumulate in the food chain, leading to broader environmental consequences.

Table 2: Ecotoxicological Data

| Endpoint | Test Organism | Value |

|---|---|---|

| LC50 (96h) | Fish | 0.25 mg/L |

| EC50 (48h) | Daphnia magna | 0.15 mg/L |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity Cadmium (II) bromide hydrous in laboratory settings?

- Methodological Answer : Cadmium (II) bromide hydrous can be synthesized via direct reaction of cadmium metal or cadmium oxide with hydrobromic acid (HBr) under controlled hydration conditions. For example, cadmium oxide (CdO) reacts with aqueous HBr to form CdBr₂·nH₂O. The reaction must be conducted in a fume hood due to HBr's volatility, and the product is crystallized by slow evaporation at room temperature. Purity is confirmed via gravimetric analysis or X-ray diffraction (XRD) to detect hydrous phases .

Q. How can researchers distinguish between anhydrous and hydrous forms of Cadmium (II) bromide using spectroscopic techniques?

- Methodological Answer : Thermogravimetric analysis (TGA) combined with Fourier-transform infrared spectroscopy (FTIR) is effective. TGA identifies mass loss corresponding to water molecules (e.g., ~10–15% mass loss for hydrous forms), while FTIR detects O–H stretching vibrations (~3200–3600 cm⁻¹) in hydrous compounds. XRD further differentiates crystal structures: hydrous forms exhibit distinct lattice parameters compared to anhydrous phases .

Advanced Research Questions

Q. How does the hydrous state influence the solubility and environmental mobility of Cadmium (II) bromide in aqueous systems?

- Methodological Answer : The hydrous form increases solubility due to hydrogen bonding between water molecules and bromide ions, enhancing ionic dissociation. Environmental mobility can be studied using batch sorption experiments with hydrous iron/manganese oxides (HFO/HMO) as sorbents. For instance, at pH 6–8, Cd²⁺ from CdBr₂·nH₂O is adsorbed onto HFO surfaces via inner-sphere complexes, quantified using inductively coupled plasma mass spectrometry (ICP-MS). Contrastingly, bromide ions may compete with Cd²⁺ for sorption sites, requiring ion chromatography to track Br⁻ mobility .

Q. What experimental strategies resolve contradictions in adsorption efficiency data for Cadmium (II) ions derived from hydrous bromide salts?

- Methodological Answer : Discrepancies often arise from competing ion effects or varying Stokes radii of hydrated ions. For example, Cd²⁺ (hydrated radius: ~0.393 nm) shows lower adsorption efficiency compared to Pb²⁺ (~0.297 nm) due to steric hindrance. Researchers should standardize experimental conditions (pH, ionic strength) and use extended X-ray absorption fine structure (EXAFS) spectroscopy to clarify binding mechanisms. Batch experiments with controlled competing ions (e.g., Cl⁻, SO₄²⁻) can isolate Cd²⁺-specific adsorption behavior .

Q. How can the thermodynamic stability of Cadmium (II) bromide hydrous be evaluated under varying humidity and temperature conditions?

- Methodological Answer : Dynamic vapor sorption (DVS) analysis quantifies water uptake/loss at defined relative humidity (RH) levels. Coupled with differential scanning calorimetry (DSC), phase transitions (e.g., dehydration at 80–120°C) are identified. For long-term stability, accelerated aging studies at 40°C/75% RH for 4–8 weeks are conducted, with XRD and Raman spectroscopy monitoring structural changes. Hydrous CdBr₂ typically degrades to anhydrous CdBr₂ above 40% RH .

Methodological Design & Data Analysis

Q. What protocols ensure reproducibility in synthesizing Cadmium (II) bromide hydrous with defined stoichiometry (e.g., CdBr₂·4H₂O)?

- Methodological Answer : Precise stoichiometry is achieved by controlling the molar ratio of CdO:HBr (1:2) and reaction time. Post-synthesis, the product is recrystallized from a saturated aqueous solution at 25°C. Water content is validated via Karl Fischer titration, and stoichiometry is confirmed using Rietveld refinement of XRD data. Replicate syntheses under inert atmospheres (e.g., N₂ glovebox) minimize oxidation or contamination .

Q. How can computational modeling predict the coordination chemistry of Cadmium (II) bromide hydrous in solution?

- Methodological Answer : Density functional theory (DFT) simulations using software like Gaussian or ORCA model Cd²⁺ hydration shells and Br⁻ ligand exchange dynamics. Solvation free energies and bond dissociation energies are calculated to predict stability constants. Experimental validation via nuclear magnetic resonance (NMR) or extended Debye-Hückel theory refines model parameters .

Environmental & Safety Considerations

Q. What analytical methods quantify trace Cadmium (II) bromide hydrous in environmental samples while distinguishing it from other Cd species?

- Methodological Answer : Sequential extraction coupled with ICP-MS differentiates CdBr₂·nH₂O from CdCl₂ or CdSO₄. For example, ammonium acetate (pH 5) extracts exchangeable Cd²⁺, while hydroxylamine-HCl targets Cd bound to Mn oxides. Bromide-specific ion chromatography or bromine K-edge X-ray absorption near-edge structure (XANES) further isolates CdBr₂ contributions .

Q. What safety protocols are critical when handling hydrous Cadmium (II) bromide in aerosol-generating processes?

- Methodological Answer : Use negative-pressure fume hoods with HEPA filtration to capture aerosols. Personal protective equipment (PPE) includes nitrile gloves, N95 respirators, and polypropylene lab coats. Airborne Cd levels are monitored using atomic absorption spectroscopy (AAS) with a graphite furnace. Emergency decontamination requires 0.1 M EDTA solution for skin exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.